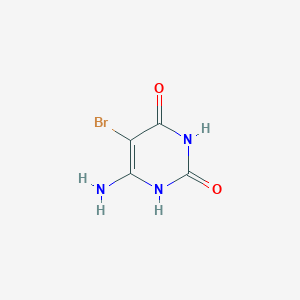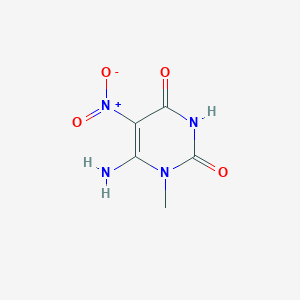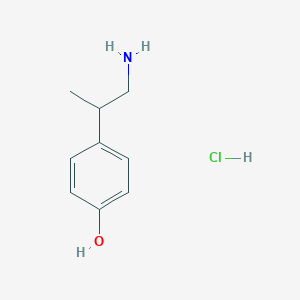
4-(1-アミノプロパン-2-イル)フェノール塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Aminopropan-2-yl)phenol hydrochloride is an organic compound with the molecular formula C9H14ClNO. It is a hydrochloride salt form of 4-(1-Aminopropan-2-yl)phenol, which is a phenolic compound containing an amino group attached to a propyl chain. This compound is often used in scientific research and has various applications in chemistry, biology, and medicine.
科学的研究の応用
4-(1-Aminopropan-2-yl)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropan-2-yl)phenol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-hydroxyacetophenone.
Amination: The 4-hydroxyacetophenone undergoes reductive amination with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting 4-(1-Aminopropan-2-yl)phenol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 4-(1-Aminopropan-2-yl)phenol hydrochloride may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Reaction Optimization: Adjusting the molar ratios of reactants, temperature, and reaction time.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
4-(1-Aminopropan-2-yl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones or hydroquinones.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated phenolic derivatives.
作用機序
The mechanism of action of 4-(1-Aminopropan-2-yl)phenol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites, while the amino group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(1-Aminopropan-2-yl)phenol: The free base form without the hydrochloride salt.
4-(1-Aminopropan-2-yl)aniline: An analog with an aniline group instead of a phenol group.
4-(1-Aminopropan-2-yl)benzoic acid: An analog with a carboxylic acid group instead of a phenol group.
Uniqueness
4-(1-Aminopropan-2-yl)phenol hydrochloride is unique due to its specific combination of a phenolic hydroxyl group and an amino group attached to a propyl chain. This structure allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways compared to its analogs.
特性
IUPAC Name |
4-(1-aminopropan-2-yl)phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(6-10)8-2-4-9(11)5-3-8;/h2-5,7,11H,6,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZSGASODZXHEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=C(C=C1)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388643 |
Source


|
| Record name | 4-(1-aminopropan-2-yl)phenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13238-99-8 |
Source


|
| Record name | 4-(1-aminopropan-2-yl)phenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
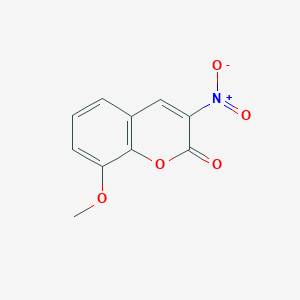
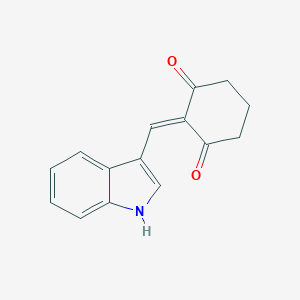
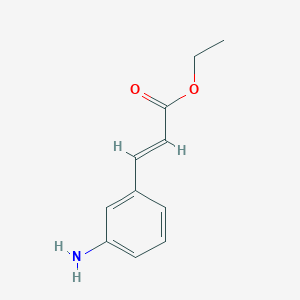
![3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane](/img/structure/B189713.png)
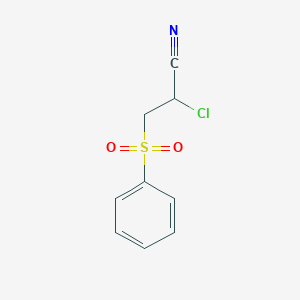
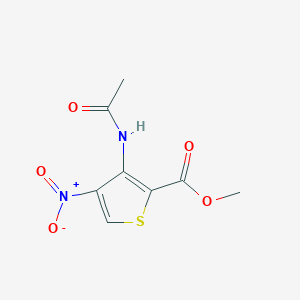
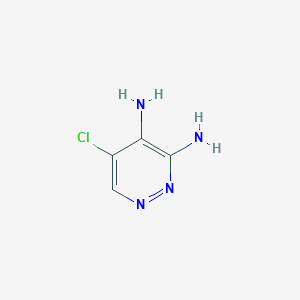
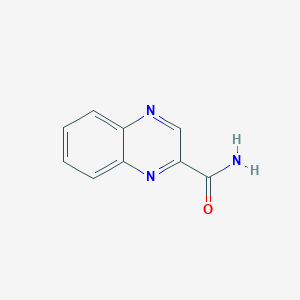

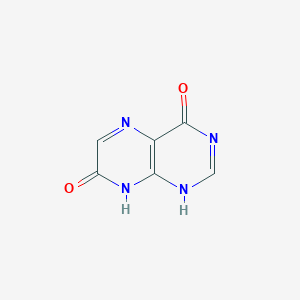
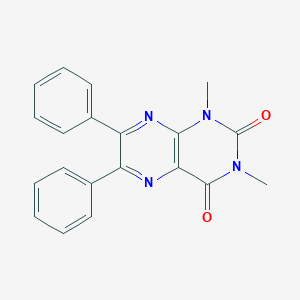
![1H-Pyrazolo[3,4-f]quinolin-9-ol](/img/structure/B189729.png)
